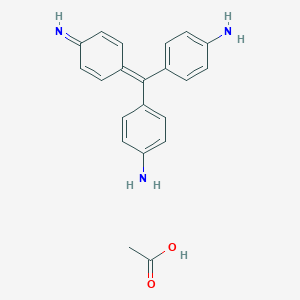

Pararosaniline acetate

Description

The exact mass of the compound Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pararosaniline acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pararosaniline acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3.C2H4O2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-2(3)4/h1-12,20H,21-22H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXIVOYGLPFDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064088 | |

| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6035-94-5 | |

| Record name | Pararosaniline acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Pararosaniline Acetate for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pararosaniline acetate is a synthetic dye belonging to the triphenylmethane family, widely utilized in histology and cytology for the staining of various cellular components.[1][2] Its primary application in microscopy lies in its role as the key component of Schiff's reagent, which is essential for the Feulgen and Periodic acid-Schiff (PAS) staining methods.[3] These techniques are fundamental for the specific and quantitative demonstration of DNA and carbohydrates, respectively, within tissue sections and cell preparations. This technical guide provides an in-depth overview of the chemical properties of Pararosaniline acetate, its applications in microscopy, and detailed protocols for its use.

Chemical and Physical Properties

Pararosaniline acetate (CAS Number: 6035-94-5) is the acetate salt of pararosaniline.[1] It typically appears as a dark red to brown or maroon crystalline powder.[2] The dye content in commercial preparations is generally around 90%.[2][3]

Quantitative Data Summary

The key quantitative chemical and physical properties of Pararosaniline acetate are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 6035-94-5 | [1][2] |

| Molecular Formula | C₁₉H₁₇N₃·C₂H₄O₂ | [1][2] |

| Molecular Weight | 347.41 g/mol | [2][4] |

| Appearance | Dark red to brown/maroon powder | [2] |

| Melting Point | 203 °C (decomposes) | [3] |

| Colour Index Number | 42500 | [3][4] |

Table 2: Spectroscopic Properties

| Parameter | Value | Conditions | Reference(s) |

| λmax (Absorption Maximum) | 545 nm | Not specified | [3] |

| 204 nm, 236 nm, 288 nm, 542 nm | Acidic mobile phase (pH ≤ 3) | ||

| Molar Extinction Coefficient (ε) | ≥78,000 M⁻¹cm⁻¹ | at 543-549 nm in ethanol:water (1:1) at 0.004% | [4] |

| ≥16,000 M⁻¹cm⁻¹ | at 286-292 nm in ethanol:water (1:1) at 0.004% | [4] | |

| ≥11,000 M⁻¹cm⁻¹ | at 235-241 nm in ethanol:water (1:1) at 0.004% | [4] |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| 95% Ethanol | 0.1 g/100 mL (0.1%) | [3][4] |

| Ethanol | 1 mg/mL | [4] |

| Water | Slightly soluble | |

| Methanol | Data not readily available | |

| Xylene | Data not readily available |

Mechanism of Staining in Microscopy

The utility of Pararosaniline acetate in microscopy is intrinsically linked to its conversion into Schiff's reagent, a colorless solution that reacts specifically with aldehydes to form a brightly colored magenta product.

Feulgen Staining for DNA

The Feulgen staining technique is a highly specific method for the cytochemical localization of DNA. The reaction mechanism involves two key steps:

-

Acid Hydrolysis: The tissue section is treated with warm hydrochloric acid, which selectively removes the purine bases (adenine and guanine) from the DNA, exposing the aldehyde groups of the deoxyribose sugars.

-

Reaction with Schiff's Reagent: The exposed aldehyde groups then react with the colorless Schiff's reagent (prepared from Pararosaniline acetate), resulting in the formation of a stable, magenta-colored compound at the precise location of the DNA.

Periodic Acid-Schiff (PAS) Staining for Carbohydrates

The PAS stain is a histochemical method used to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules. The underlying principle is as follows:

-

Oxidation: The tissue is first treated with periodic acid, which oxidizes the vicinal diols in carbohydrates to form aldehydes.

-

Staining: These newly formed aldehydes then react with Schiff's reagent, producing a characteristic magenta color that highlights the location of the carbohydrates.

Experimental Protocols

Preparation of Schiff's Reagent

A reliable Schiff's reagent is crucial for successful Feulgen and PAS staining.

Materials:

-

Pararosaniline acetate: 1.0 g

-

Distilled water, boiling: 200 mL

-

1N Hydrochloric acid (HCl): 20 mL

-

Sodium or Potassium metabisulfite (Na₂S₂O₅ or K₂S₂O₅): 2.0 g

-

Activated charcoal: 0.5 g

Procedure:

-

Dissolve 1.0 g of Pararosaniline acetate in 200 mL of boiling distilled water.

-

Cool the solution to 50 °C.

-

Add 2.0 g of sodium or potassium metabisulfite and mix until dissolved.

-

Add 20 mL of 1N HCl.

-

The solution should become straw-colored to colorless upon standing overnight in the dark.

-

If the solution is not completely decolorized, add 0.5 g of activated charcoal, shake for 1-2 minutes, and filter.

-

Store the reagent in a tightly stoppered, dark bottle at 4 °C.

Feulgen Staining Protocol

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Hydrolyze in 1N HCl at 60 °C for 10-12 minutes.

-

Rinse briefly in cold 1N HCl.

-

Rinse in distilled water.

-

Stain in Schiff's reagent for 30-60 minutes.

-

Wash in three changes of a sulfite rinse (e.g., 0.5% sodium metabisulfite) for 2 minutes each.

-

Wash in running tap water for 5-10 minutes.

-

Counterstain if desired (e.g., with Light Green).

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Periodic Acid-Schiff (PAS) Staining Protocol

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Oxidize in 0.5% periodic acid solution for 5 minutes.

-

Rinse in distilled water.

-

Immerse in Schiff's reagent for 15 minutes.

-

Wash in lukewarm running tap water for 5-10 minutes to develop the full color.

-

Counterstain with a suitable nuclear stain like hematoxylin.

-

Wash in running tap water.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Visualizations

Chemical Reaction Pathway in Staining

Caption: Chemical mechanism of Feulgen and PAS staining.

Experimental Workflow for Feulgen Staining

References

An In-Depth Technical Guide to the Feulgen Staining Mechanism: The Role of Pararosaniline Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Feulgen staining technique, a cornerstone method in histology and cytochemistry for the specific and quantitative detection of deoxyribonucleic acid (DNA). The guide delves into the core chemical principles underpinning the reaction, with a particular focus on the mechanism of action of the Schiff reagent prepared from pararosaniline. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deep understanding of the technique's application in research and development.

Principle of the Feulgen Reaction

The Feulgen reaction, developed by Robert Feulgen and Heinrich Rossenbeck in 1924, is a highly specific histochemical method to identify and quantify DNA in cell nuclei.[1] The procedure is a two-step process:

-

Acid Hydrolysis: Mild acid hydrolysis is used to selectively remove purine bases (adenine and guanine) from the DNA backbone. This process, known as apurinization, exposes the aldehyde groups of the deoxyribose sugars.[2]

-

Schiff Reagent Staining: The tissue is then treated with Schiff reagent, a colorless solution that reacts specifically with the newly formed aldehyde groups to produce a characteristic magenta or purple color.[3]

The intensity of the resulting color is directly proportional to the amount of DNA present, allowing for the quantitative analysis of DNA content using methods like microspectrophotometry or digital image analysis.[1][4] The reaction is specific for DNA because the 2'-hydroxyl group on the ribose sugar of RNA prevents the necessary acid hydrolysis, thus RNA is not stained.[1]

The Core Mechanism of Action

The success of the Feulgen stain hinges on the precise chemical transformations that occur during both the hydrolysis and staining phases. Pararosaniline, a key component of the Schiff reagent, is central to the color formation.

Step 1: Acid Hydrolysis and Aldehyde Exposure

The initial and most critical step is the controlled hydrolysis of DNA using a dilute acid, typically hydrochloric acid (HCl). This step breaks the N-glycosidic bonds between the purine bases (adenine and guanine) and the deoxyribose sugar. This leaves the DNA backbone intact but creates "apurinic acid" with exposed aldehyde groups at the C1 position of the deoxyribose molecules.[2] The reaction must be carefully controlled; insufficient hydrolysis leads to weak staining, while excessive hydrolysis can lead to the degradation of the DNA molecule itself, causing a loss of stainable material.[5]

Step 2: The Schiff Reaction with Pararosaniline

The second stage involves the reaction of these exposed aldehydes with the Schiff reagent.

Schiff reagent is prepared by treating a dye, typically basic fuchsin, with sulfurous acid (H₂SO₃). Basic fuchsin is a mixture of triarylmethane dyes, with pararosaniline being a principal component. For standardized and reproducible results, the use of pure pararosaniline is often recommended.[4] The dye can be in the form of a salt, such as pararosaniline hydrochloride or the user-specified pararosaniline acetate . The reactive component is the pararosaniline cation; the counter-ion (chloride or acetate) does not participate in the staining mechanism itself but can influence the solubility and stability of the reagent formulation.

In the presence of a sulfur dioxide source (e.g., sulfurous acid or dissolved potassium metabisulfite), the colored pararosaniline molecule is converted into a colorless, "leuco" form. This occurs through the sulfonation of the central carbon atom, which disrupts the conjugated π-electron system responsible for the dye's color.[3]

The currently accepted mechanism for the color reaction involves several steps:

-

The free aromatic amine groups of the colorless Schiff reagent react with two aldehyde groups on the apurinic acid to form an unstable aldimine intermediate, also known as a Schiff base.[3]

-

This electrophilic intermediate then reacts further with bisulfite ions present in the reagent.

-

The final product is a stable, magenta-colored α-anilinoalkylsulfonic acid, where the dye molecule acts as a bridge between two aldehyde groups on the DNA.[6] The restored conjugation in this new complex is responsible for the vibrant color.

The stoichiometry of the reaction is complex, but studies suggest that two molecules of the aldehyde react with one molecule of the pararosaniline dye.[7]

Caption: Chemical pathway of the Feulgen reaction.

Quantitative Data

The stoichiometric nature of the Feulgen reaction allows for the quantification of DNA content in individual nuclei. This data is crucial in fields like oncology for determining cell ploidy and in cell biology for studying the cell cycle.

DNA Content of Representative Cells

The DNA content of a non-dividing (G1 phase) diploid cell is referred to as 2C. After DNA replication (G2 phase), this content doubles to 4C.

| Cell Type | Ploidy State | DNA Content (picograms, pg) |

| Human Somatic Cell (G1) | Diploid (2C) | ~6.0 - 6.5 pg[5][8] |

| Human Somatic Cell (G2/M) | Tetraploid (4C) | ~12.0 - 13.0 pg |

| Chicken Erythrocyte Nucleus | Diploid (2C) | ~2.5 pg[5] |

Spectral Properties of Feulgen Stain

The final colored product has distinct spectral characteristics that are utilized for its quantification.

| Parameter | Wavelength / Value |

| Absorption Maximum (λmax) | ~546 nm[9] |

| Fluorescence Emission Maximum | ~604 - 627 nm (varies with dye concentration)[10] |

Experimental Protocols

While specific timings may be optimized for different tissues and fixatives, the following protocol outlines the key steps for performing the Feulgen stain.

Reagent Preparation

-

Schiff Reagent (Pararosaniline-based):

-

Dissolve 1 gram of pararosaniline (acetate or hydrochloride) in 200 mL of boiling distilled water.

-

Shake thoroughly and cool to 50°C.

-

Filter the solution and add 30 mL of 1N HCl.

-

Cool to room temperature and add 1 gram of potassium metabisulfite (K₂S₂O₅).

-

Store in a tightly stoppered, dark bottle overnight or until the solution becomes straw-colored or colorless.

-

-

1N Hydrochloric Acid (HCl):

-

Slowly add 83.3 mL of concentrated HCl (12N) to 916.7 mL of distilled water.

-

-

Sulfurous Acid Rinse (optional but recommended):

-

Prepare a fresh solution containing 10% potassium metabisulfite (5 mL), 1N HCl (5 mL), and distilled water (90 mL).

-

Staining Procedure

Caption: A typical workflow for the Feulgen staining protocol.

-

Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) to distilled water.

-

Acid Hydrolysis: Place slides in 1N HCl pre-warmed to 60°C for a predetermined optimal time (typically 8-12 minutes). Alternatively, hydrolysis can be performed in 5N HCl at room temperature for 20-60 minutes.

-

Rinsing: Briefly rinse in cool 1N HCl and then in distilled water to stop the hydrolysis.

-

Staining: Immerse the slides in Schiff reagent in the dark for 30-60 minutes at room temperature. Nuclei should stain a deep purple-magenta.

-

Washing: Rinse the slides in several changes of a freshly prepared sulfurous acid solution (if used) or directly in running tap water for 5-10 minutes to remove excess Schiff reagent and reduce non-specific background staining.

-

Counterstaining (Optional): If desired, counterstain with a contrasting cytoplasmic stain like Light Green SF.

-

Dehydration and Mounting: Dehydrate the sections through an ascending series of ethanol concentrations, clear in xylene, and mount with a resinous mounting medium.

Results: DNA-containing structures (e.g., cell nuclei, chromosomes) will be stained a bright magenta to purple. The cytoplasm, if counterstained, will be green. If not counterstained, the cytoplasm should remain colorless.

References

- 1. Feulgen stain - Wikipedia [en.wikipedia.org]

- 2. A brief history of the Feulgen reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Standardization of the Feulgen-Schiff technique. Staining characteristics of pure fuchsin dyes; a cytophotometric investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genomic DNA amount in diploid cell - Human Homo sapiens - BNID 111206 [bionumbers.hms.harvard.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. On the length, weight and GC content of the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of pararosaniline hydrochloride in workplace air - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Further observations on the chemistry of pararosaniline-Feulgen staining - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Pararosaniline Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pararosaniline is a triarylmethane dye that exists in various salt forms, with the acetate and hydrochloride salts being the most common. Pararosaniline acetate, also known as Basic Red 9, is notable for its higher solubility in water compared to the hydrochloride salt, making it a valuable reagent in various biological and chemical applications.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for Pararosaniline acetate, including detailed experimental protocols and data presented for clarity and reproducibility.

Synthesis of Pararosaniline Acetate

The synthesis of Pararosaniline acetate is typically a multi-step process that begins with the formation of the pararosaniline base. This base is then converted to the desired acetate salt.

Synthesis of Pararosaniline Base

One common method for synthesizing the pararosaniline base involves the oxidation of a mixture of aniline and p-toluidine.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a mixture of aniline and p-toluidine is prepared.

-

Oxidation: An oxidizing agent, such as nitrobenzene, is added to the aniline and p-toluidine mixture. The reaction is typically carried out at an elevated temperature.

-

Isolation of the Base: After the reaction is complete, the mixture is cooled, and the pararosaniline base is isolated. This may involve steam distillation to remove unreacted starting materials and byproducts. The crude base is then collected by filtration.

A related method involves the condensation of aniline and p-aminobenzaldehyde.[2]

Another documented approach involves the preparation of pararosaniline carbinol base from pararosaniline nitrate. In this procedure, crude pararosaniline nitrate is dissolved in aniline at 80°C. A 50% aqueous sodium hydroxide solution is then slowly added to adjust the pH to 11.5-12.5. After separation of the aqueous layer, the organic layer is cooled to crystallize the pararosaniline carbinol base. The resulting crystals are filtered and can be washed with toluene to remove residual aniline, yielding a product with up to 98% purity.[3]

Conversion of Pararosaniline Base to Pararosaniline Acetate

Once the pararosaniline base is obtained and purified, it can be converted to the acetate salt.

Experimental Protocol:

-

Dissolution: The purified pararosaniline base is dissolved in a suitable solvent, such as ethanol.

-

Acidification: A stoichiometric amount of glacial acetic acid is added to the solution. The mixture is stirred to ensure complete reaction.

-

Isolation of Pararosaniline Acetate: The Pararosaniline acetate can be isolated by evaporation of the solvent or by precipitation through the addition of a non-solvent. The resulting solid is then collected by filtration and dried.

Purification of Pararosaniline Acetate

Purification of the synthesized Pararosaniline acetate is crucial to remove any remaining impurities, unreacted starting materials, or byproducts. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: A solvent or solvent mixture must be identified in which Pararosaniline acetate is soluble at elevated temperatures but sparingly soluble at lower temperatures. Potential solvents for polar compounds like Pararosaniline acetate could include ethanol, water, or mixtures thereof. A common approach is to dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and then add a poorer solvent (e.g., water or a non-polar solvent like hexane) until the solution becomes turbid. The solution is then heated until it becomes clear again.[4]

-

Dissolution: The crude Pararosaniline acetate is dissolved in the minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in a vacuum oven.

Column Chromatography

For higher purity requirements, column chromatography, particularly High-Performance Liquid Chromatography (HPLC), can be employed.

Experimental Protocol for HPLC Purification:

-

Column: A reverse-phase column, such as a Primesep 100, is suitable for the separation of basic dyes like Pararosaniline.[5][6]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water with a buffer, such as sulfuric acid or phosphoric acid, to control the pH.[5][6] An isocratic method with a mobile phase of 50:50 (v/v) MeCN/water and 0.2% phosphoric acid has been described for the analysis of pararosaniline.[6]

-

Detection: The eluting compounds can be detected using a UV-Vis detector set at the wavelength of maximum absorbance for Pararosaniline, which is around 540-590 nm.[5]

-

Fraction Collection: Fractions containing the purified Pararosaniline acetate are collected, and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation

| Parameter | Synthesis of Pararosaniline Base[3] | Purification of Pararosaniline Acetate |

| Starting Materials | Aniline, p-Toluidine, Oxidizing Agent (e.g., Nitrobenzene) or Pararosaniline Nitrate, Aniline, NaOH | Crude Pararosaniline Acetate |

| Key Reagents | - | Recrystallization Solvent (e.g., Ethanol/Water), HPLC Mobile Phase (e.g., Acetonitrile/Water/Acid) |

| Reaction/Process Conditions | Elevated temperature for oxidation; pH 11.5-12.5 for base precipitation | Hot dissolution and slow cooling for recrystallization; Isocratic elution for HPLC |

| Reported Purity | Up to 98% (for carbinol base after toluene wash) | Dye content ≥ 90% is commercially available[1] |

| Reported Yield | Not specified in the available literature. | Dependent on the purity of the crude product and the specific purification method. |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Pararosaniline acetate.

Logical Relationship of Purification Methods

Caption: Logical relationship between purification methods and resulting purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pararosaniline - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. HPLC Method for Analysis of Pararosaniline, Crystal Violet, and Crystal Violet Lactone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. HPLC Method for Analysis of Pararosaniline and Ethyl Red on Primesep 100 Column | SIELC Technologies [sielc.com]

Pararosaniline Acetate: A Technical Guide to Solubility and Staining Protocols for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of pararosaniline acetate in ethanol and water, critical parameters for its application in various staining protocols. Tailored for researchers, scientists, and professionals in drug development, this document furnishes quantitative data, detailed experimental methodologies, and visual representations of workflows to ensure precise and reproducible results in the laboratory.

Core Topic: Pararosaniline Acetate Solubility and Staining Applications

Pararosaniline acetate, a vibrant magenta dye, is a key component of basic fuchsin and plays a crucial role in numerous histological and cytological staining procedures.[1][2][3] Its effectiveness as a stain is highly dependent on its solubility in the solvents used to prepare staining solutions. This guide elucidates these properties and provides a practical experimental protocol for a common staining method.

Data Presentation: Solubility of Pararosaniline Acetate

The solubility of pararosaniline acetate in ethanol and water is a fundamental consideration for the preparation of staining solutions. The following table summarizes the available quantitative data.

| Solvent | Concentration | Temperature | Notes | Source(s) |

| 95% Ethanol | 0.1% (w/v) | Room Temperature | Consistently reported value. | |

| Water | "Soluble" | Not Specified | Qualitative description. | [4] |

| Water | "Slightly soluble" | Not Specified | Qualitative description. | [5] |

| Water | 1.7 µg/L | Not Specified | This value appears to be an outlier. | [6] |

| Water | ~1 mg/mL (0.1 g in 100 mL) | Not Specified | Based on a protocol for preparing a stock solution. | [7] |

| Water (Pararosaniline HCl) | 2-3 mg/mL | Not Specified | Data for the hydrochloride salt, provided as a reference. |

It is important to note the discrepancy in the reported aqueous solubility of pararosaniline acetate. While some sources provide qualitative descriptions or a very low quantitative value, a protocol for preparing a stock solution suggests a solubility of at least 1 mg/mL.[7] For practical purposes in staining protocols, dissolving pararosaniline acetate in hot water is a common practice to achieve the desired concentration.

Experimental Protocols: Feulgen Staining

Pararosaniline is a primary component for preparing Schiff's reagent, which is essential for the Feulgen staining technique used to identify chromosomal material or DNA in cell specimens.[8] The following is a representative protocol for performing a Feulgen stain.

Preparation of Schiff's Reagent

Materials:

-

Pararosaniline (acetate or a suitable basic fuchsin)

-

Distilled water

-

1N Hydrochloric acid (HCl)

-

Potassium metabisulfite (K₂S₂O₅) or sodium metabisulfite

-

Activated charcoal

Procedure:

-

Dissolve 1 gram of pararosaniline in 200 mL of boiling distilled water.

-

Shake the solution thoroughly.

-

Cool the solution to 50°C.

-

Filter the solution.

-

Add 30 mL of 1N HCl to the filtrate.

-

Cool the solution to room temperature.

-

Add 1 gram of potassium metabisulfite.

-

Store the solution in a tightly stoppered bottle in the dark overnight, or until it becomes a light straw or faint pink color.

-

If the solution is not completely decolorized, add 0.5 grams of activated charcoal, shake vigorously, and filter through a coarse filter paper.

-

Store the final Schiff's reagent in a refrigerator.[9]

Feulgen Staining Protocol

Materials:

-

Fixed biological specimens on slides

-

1N Hydrochloric acid (HCl)

-

Schiff's reagent (prepared as above)

-

Sulfite wash (optional, can be prepared by mixing 10 mL of 10% sodium metabisulfite solution and 10 mL of 1N HCl in 200 mL of tap water)

-

Counterstain (e.g., Light Green SF yellowish) (optional)

-

Ethanol series (for dehydration)

-

Xylene (for clearing)

-

Mounting medium

Procedure:

-

Acid Hydrolysis: Immerse the slides in 1N HCl at 60°C for 8-10 minutes. This step removes purine bases from the DNA, unmasking aldehyde groups.[9]

-

Rinsing: Rinse the slides in distilled water.

-

Staining: Transfer the slides to the prepared Schiff's reagent at room temperature for at least 30 minutes, or until the tissue stains a deep purple.[9] The aldehyde groups react with the Schiff's reagent to produce the characteristic magenta color.[9]

-

Washing (Optional): Wash the slides in a sulfite wash to remove excess Schiff's reagent.

-

Counterstaining (Optional): If desired, counterstain the slides with a suitable counterstain like Light Green SF yellowish to stain the cytoplasm.

-

Dehydration: Dehydrate the slides through a graded series of ethanol.

-

Clearing: Clear the slides in xylene.

-

Mounting: Mount the coverslip using a suitable resinous mounting medium.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the Preparation of Schiff's Reagent.

Caption: Step-by-step workflow for the Feulgen Staining Protocol.

References

- 1. Pararosaniline Hydrochloride | C19H18ClN3 | CID 11292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dawnscientific.com [dawnscientific.com]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. CAS 6035-94-5: Pararosaniline acetate | CymitQuimica [cymitquimica.com]

- 5. Pararosaniline - Wikipedia [en.wikipedia.org]

- 6. PARAROSANILINE ACETATE | 6035-94-5 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. stainsfile.com [stainsfile.com]

- 9. FEULGEN STAINING PROTOCOL [k-state.edu]

A Technical Guide to the Spectrophotometric Analysis of Pararosaniline Acetate for Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pararosaniline acetate is a synthetic dye belonging to the triphenylmethane family, widely recognized for its applications in biological staining, analytical chemistry, and dye manufacturing.[1][2] As a key component of Basic Fuchsin, its purity is paramount for achieving accurate and reproducible results, particularly in quantitative analyses and histochemical procedures.[3]

Spectrophotometry, a cornerstone of analytical chemistry, offers a rapid, sensitive, and non-destructive method for assessing the purity of chromophoric compounds like Pararosaniline acetate.[4][5] This technique relies on the principle that the amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing substance.[5] This guide provides an in-depth overview of the physicochemical properties, spectral characteristics, and a detailed experimental protocol for the spectrophotometric purity assessment of Pararosaniline acetate.

Physicochemical and Spectral Properties

A comprehensive understanding of the compound's properties is essential for accurate analysis.

Physicochemical Data

The fundamental properties of Pararosaniline acetate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6035-94-5 | [2][3] |

| Synonyms | Basic Parafuchsin, Basic Red 9, C.I. 42500 | [2][3] |

| Molecular Formula | C₁₉H₁₇N₃ · C₂H₄O₂ | [2][3] |

| Molecular Weight | 347.41 g/mol | [3] |

| Appearance | Dark maroon or red to brown powder | [1][2] |

| Melting Point | 203-205 °C (decomposes) | [2][3] |

| Colour Index | 42500 | [3] |

Spectrophotometric Data

The spectrophotometric characteristics are critical for determining the optimal wavelength for analysis. The absorption maxima can be influenced by the solvent and the pH of the medium.[6]

| Parameter | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions | Reference(s) |

| Absorption Maxima | 543-549 nm | ≥78,000 | Ethanol: Water (1:1) at 0.004% | [3] |

| 286-292 nm | ≥16,000 | Ethanol: Water (1:1) at 0.004% | [3] | |

| 235-241 nm | ≥11,000 | Ethanol: Water (1:1) at 0.004% | [3] | |

| 542 nm | Not Specified | Acidic mobile phase (pH ≤ 3) | [6] | |

| 540 nm | Not Specified | 0.1 M Sodium Acetate-Acetic Acid Buffer | [7] |

Experimental Protocol for Purity Assessment

This section details a standardized procedure for determining the purity of a Pararosaniline (PRA) sample using UV-Vis spectrophotometry. The method is based on measuring the absorbance of the dye in a buffered solution at its maximum absorption wavelength.[7]

Reagents and Materials

-

Pararosaniline Acetate (Sample to be tested)

-

Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

-

Glacial Acetic Acid (CH₃COOH)

-

Distilled or Deionized Water

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes (1 mL, 5 mL)

-

Analytical Balance

-

Filter paper

-

UV-Vis Spectrophotometer with 1 cm path length cuvettes

Preparation of Solutions

1. Stock Pararosaniline (PRA) Solution (2 g/L):

- Accurately weigh 0.1 g of the Pararosaniline acetate sample.

- Transfer it to a 50 mL volumetric flask.

- Add distilled water to dissolve the sample.

- Allow the solution to stand for 48 hours to ensure complete dissolution.

- Filter the solution and bring the final volume to 50 mL with distilled water.[7]

2. Acetate Buffer (1 M, pH 4.79):

- Dissolve 13.61 g of sodium acetate trihydrate in distilled water in a 100 mL volumetric flask (this appears to be a typo in the source, a 100 mL flask is more appropriate for the subsequent steps).

- Carefully add 5.7 mL of glacial acetic acid.

- Dilute to the 100 mL mark with distilled water.[7]

3. Diluted PRA Solution (0.02 g/L):

- Pipette 1 mL of the Stock PRA Solution into a 100 mL volumetric flask.

- Dilute to the mark with distilled water.[7]

4. Working Standard Solution:

- Transfer a 5 mL aliquot of the Diluted PRA Solution into a 50 mL volumetric flask.

- Add 5 mL of the 1 M Acetate Buffer.

- Dilute the mixture to the 50 mL mark with distilled water.

- Let the solution stand for 1 hour before measurement.[7]

Spectrophotometric Measurement

-

Set the spectrophotometer to scan a wavelength range from 500 nm to 560 nm.

-

Use distilled water as the reference blank.

-

Measure the absorbance of the Working Standard Solution.

-

The maximum absorbance (λmax) should be at approximately 540 nm.[7]

Purity Calculation

The percentage purity of the Pararosaniline acetate sample can be calculated using the following formula, which is applicable for a spectrophotometer with a spectral bandwidth of less than 15 nm and a 1 cm path length.[7]

% Purity = (Absorbance at 540 nm × 21.3) / 0.1

Where:

-

Absorbance at 540 nm is the maximum absorbance reading obtained from the spectrophotometer.

-

21.3 is a constant factor for the assay conditions.

-

0.1 is the initial weight in grams of the PRA sample used to prepare the stock solution.[7]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram outlines the logical flow of the experimental protocol for determining the purity of Pararosaniline acetate.

Caption: Workflow for Spectrophotometric Purity Assessment.

Logical Pathway of Schiff Reagent Formation

Pararosaniline is the primary component for preparing Schiff reagent, which is used to detect aldehydes. The process involves the decolorization of the dye by sulfurous acid.[8] This logical diagram illustrates the reaction.

Caption: Logical Pathway for Schiff Reagent Formation and Aldehyde Detection.

Applications in Quality Control

The spectrophotometric method described is fundamental for the quality control of Pararosaniline acetate. It ensures that the dye content meets the required specifications (e.g., ≥ 90%) for its various applications.[2][3]

-

Biological Stains: In histology and microbiology, the precise dye concentration is critical for achieving consistent and reliable staining of cellular components.[2]

-

Analytical Reagents: Pararosaniline is a key reagent for the colorimetric detection of substances like aldehydes, sulfur dioxide, and bromates.[9][10] Its purity directly impacts the sensitivity and accuracy of these analytical methods.[11]

-

Dye Manufacturing: In the textile and paper industries, purity assessment guarantees color fastness, stability, and batch-to-batch consistency of the final products.[2]

Conclusion

UV-Vis spectrophotometry provides a robust, accessible, and reliable framework for the purity assessment of Pararosaniline acetate. The experimental protocol outlined in this guide offers a clear and structured approach for researchers and quality control professionals. By adhering to this standardized methodology, laboratories can ensure the quality and consistency of Pararosaniline acetate, thereby enhancing the validity and reproducibility of their scientific and industrial applications.

References

- 1. CAS 6035-94-5: Pararosaniline acetate | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pararosaniline acetate Dye content 90 6035-94-5 [sigmaaldrich.com]

- 4. ijrar.org [ijrar.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. UV-Vis Spectrum of Pararosaniline | SIELC Technologies [sielc.com]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

- 9. escholarship.org [escholarship.org]

- 10. Determination of pararosaniline hydrochloride in workplace air - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid, sensitive and green analytical method for the determination of sulfite in vinegars using pararosaniline reaction with image detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Pararosaniline Acetate in Histology: A Technical Guide to its Role as a Core Component of Basic Fuchsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of histology, the precise differentiation and visualization of cellular components are paramount for accurate diagnosis, research, and drug development. Among the array of staining techniques employed, those utilizing basic fuchsin have long been fundamental for identifying nucleic acids, aldehydes, and other tissue constituents. Basic fuchsin, however, is not a singular entity but a mixture of triarylmethane dyes. The performance of basic fuchsin in critical staining procedures, such as the Feulgen and Periodic Acid-Schiff (PAS) methods, is critically dependent on the relative concentrations of its components. This technical guide provides an in-depth exploration of pararosaniline acetate, a key constituent of basic fuchsin, and its pivotal role in producing reliable and high-quality histological staining. We will delve into the quantitative aspects of basic fuchsin composition, provide detailed experimental protocols for key staining methods, and illustrate the underlying chemical pathways and workflows.

The Composition of Basic Fuchsin: The Significance of Pararosaniline

Basic fuchsin is a complex mixture of four main dye components: pararosaniline, rosaniline, magenta II, and new fuchsin.[1][2][3] The staining properties of any given batch of basic fuchsin are dictated by the proportion of these constituents.[3] For many histological applications, particularly those requiring the preparation of Schiff's reagent, a high concentration of pararosaniline is essential for optimal performance.[3][4] Pararosaniline is the non-methylated homologue in the mixture, and its structure is ideal for the chemical reactions that underpin many important staining techniques.[5]

While comprehensive quantitative data on the precise composition of commercially available basic fuchsin lots is often proprietary and not publicly disclosed, the scientific literature consistently emphasizes the importance of sourcing basic fuchsin with a high pararosaniline content for sensitive and reproducible results. Some suppliers may certify specific batches of basic fuchsin as suitable for the preparation of Schiff's reagent, indicating a high pararosaniline concentration. Alternatively, pure pararosaniline, available as pararosaniline acetate or hydrochloride, can be purchased to ensure consistency and reliability in staining outcomes.[4]

Properties of Pararosaniline Acetate and its Congeners

For researchers and laboratory professionals, understanding the physical and chemical properties of pararosaniline acetate and the other components of basic fuchsin is crucial for the preparation of staining solutions and the interpretation of results.

| Property | Pararosaniline Acetate | Pararosaniline Hydrochloride | Rosaniline |

| Synonyms | Basic Red 9, Parafuchsin acetate | Basic Fuchsin, Basic Parafuchsin, C.I. 42500 | Magenta I, Basic Violet 14, C.I. 42510 |

| CAS Number | 6035-94-5[6] | 569-61-9[7] | 632-99-5 |

| Molecular Formula | C₁₉H₁₇N₃·C₂H₄O₂[6] | C₁₉H₁₈N₃Cl[4] | C₂₀H₂₀N₃Cl |

| Molecular Weight | 347.41 g/mol [8] | 323.82 g/mol [7] | 337.85 g/mol |

| Appearance | Dark red to brown powder | Green crystalline powder | Green crystalline powder |

| λmax (in Ethanol) | 545 nm[8] | 545 nm[7] | 547-557 nm |

| Solubility (in 95% Ethanol) | 0.1%[8] | 1 mg/mL[9] | Soluble |

| Dye Content | Typically ~90%[8] | Typically >85% (HPLC)[9] | Varies |

Key Histological Applications of Pararosaniline-Rich Basic Fuchsin

The utility of pararosaniline acetate as a component of basic fuchsin is most evident in staining methods that rely on the formation of Schiff's reagent. Schiff's reagent is a colorless solution prepared by treating basic fuchsin with sulfurous acid. This reagent reacts with aldehydes to form a bright magenta-colored compound, providing a highly sensitive method for their detection.[10]

The Feulgen Reaction for DNA Visualization

The Feulgen reaction is a highly specific and quantitative histochemical method for the demonstration of DNA in cell nuclei.[11][12] The reaction proceeds in two key steps:

-

Acid Hydrolysis: The tissue section is treated with warm hydrochloric acid, which selectively cleaves the purine bases (adenine and guanine) from the deoxyribose sugar of DNA, exposing aldehyde groups.[13][14]

-

Schiff's Reagent Staining: The tissue is then immersed in Schiff's reagent. The exposed aldehyde groups on the DNA react with the colorless leucofuchsin in the Schiff's reagent, restoring its quinoid structure and resulting in a characteristic magenta color at the site of the DNA.[14]

The intensity of the resulting stain is directly proportional to the amount of DNA, allowing for semi-quantitative analysis of DNA content in cells.[15]

Periodic Acid-Schiff (PAS) Staining for Carbohydrates

The Periodic Acid-Schiff (PAS) stain is a versatile technique used to detect polysaccharides such as glycogen, and mucosubstances in tissues. The chemical basis of the PAS reaction involves:

-

Oxidation: Periodic acid is used to oxidize the vicinal diols in carbohydrates to aldehydes.

-

Schiff's Reagent Staining: The newly formed aldehyde groups then react with Schiff's reagent to produce a magenta color.

This allows for the visualization of basement membranes, glycogen deposits, and mucus-secreting cells.

Aldehyde-Fuchsin Staining

Aldehyde-fuchsin is a staining solution prepared from basic fuchsin, paraldehyde, and hydrochloric acid. It is particularly effective for staining elastic fibers, pancreatic beta-cell granules, and certain pituitary cells.[16][17] The staining mechanism is believed to involve the formation of a new dye molecule through the reaction of pararosaniline with paraldehyde, which then exhibits a strong affinity for specific tissue components.[18] For reliable and intense staining of these structures, the use of basic fuchsin with a high pararosaniline content is crucial.[16][17]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the preparation of Schiff's reagent and the execution of the Feulgen and Aldehyde-Fuchsin staining procedures.

Preparation of Schiff's Reagent (using Pararosaniline-rich Basic Fuchsin)

This protocol is adapted from standard histological laboratory procedures.[13][19][20][21][22][23][24]

Materials:

-

Basic Fuchsin (certified for Schiff's reagent, high in pararosaniline) or pure Pararosaniline acetate/hydrochloride: 1.0 g

-

Distilled water, boiling: 200 mL

-

1N Hydrochloric acid (HCl): 30 mL

-

Potassium metabisulfite (K₂S₂O₅): 1.0 g

-

Activated charcoal: 0.5 g

-

Flasks and beakers

-

Filter paper

Procedure:

-

Bring 200 mL of distilled water to a boil in a suitable flask.

-

Remove the flask from the heat and immediately add 1.0 g of basic fuchsin. Swirl to dissolve.

-

Cool the solution to 50°C.

-

Add 30 mL of 1N HCl and mix well.

-

Cool the solution to room temperature.

-

Add 1.0 g of potassium metabisulfite and mix until dissolved.

-

Stopper the flask and store it in the dark at room temperature for 12-24 hours. The solution should become a pale straw color or light pink.

-

If the solution is not completely decolorized, add 0.5 g of activated charcoal and shake for 1-2 minutes.

-

Filter the solution through coarse filter paper into a dark, tightly stoppered bottle.

-

Store the reagent in the refrigerator at 4°C. A properly prepared Schiff's reagent should be colorless to pale yellow.

Feulgen Staining Protocol

This protocol is a standard procedure for the detection of DNA in paraffin-embedded tissue sections.[13][15][25][26]

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

1N Hydrochloric acid (HCl), pre-warmed to 60°C

-

Schiff's Reagent

-

Running tap water

-

Distilled water

-

Optional counterstain (e.g., 1% Light Green or 0.5% Fast Green)

-

Ethanol series (70%, 95%, 100%) for dehydration

-

Xylene or xylene substitute for clearing

-

Mounting medium and coverslips

Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Rinse slides in distilled water.

-

Immerse slides in pre-warmed 1N HCl at 60°C for 8-10 minutes for hydrolysis.

-

Immediately transfer the slides to distilled water to stop the hydrolysis. Rinse thoroughly.

-

Immerse the slides in Schiff's reagent at room temperature for 30-60 minutes, or until the nuclei stain a deep magenta.

-

Wash the slides in running tap water for 5-10 minutes to develop the color fully.

-

(Optional) Counterstain with Light Green or Fast Green for 30-60 seconds to stain the cytoplasm.

-

Dehydrate the sections through a graded series of ethanol.

-

Clear the sections in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

Expected Results:

-

DNA (Nuclei): Magenta to reddish-purple

-

Cytoplasm (if counterstained): Green or light blue

Aldehyde-Fuchsin Staining Protocol (Gomori's Method)

This protocol is designed for the demonstration of elastic fibers and other specific cell types.[16][17][18][27][28]

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Basic Fuchsin (high pararosaniline content): 1.0 g

-

70% Ethanol: 200 mL

-

Paraldehyde: 2.0 mL

-

Concentrated Hydrochloric Acid (HCl): 2.0 mL

-

Optional counterstain (e.g., Metanil Yellow or a Trichrome stain)

-

Ethanol series for dehydration

-

Xylene or xylene substitute for clearing

-

Mounting medium and coverslips

Procedure for Staining Solution Preparation:

-

Dissolve 1.0 g of basic fuchsin in 200 mL of 70% ethanol.

-

Add 2.0 mL of paraldehyde and 2.0 mL of concentrated HCl.

-

Allow the solution to "ripen" at room temperature for 2-3 days, until it turns a deep purple color.

-

The ripened solution can be stored at 4°C for several months.

Staining Procedure:

-

Deparaffinize and rehydrate sections to 70% ethanol.

-

Stain in the ripened Aldehyde-Fuchsin solution for 10-40 minutes.

-

Rinse off excess stain with 95% ethanol.

-

Rinse in several changes of distilled water.

-

(Optional) Counterstain as desired.

-

Dehydrate through a graded series of ethanol.

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

Expected Results:

-

Elastic fibers, Pancreatic beta-cell granules, certain Pituitary cells: Deep purple

-

Background: As per the counterstain used.

Visualizing the Core Processes: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and procedures discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical reaction in the Feulgen stain and the experimental workflow for preparing Schiff's reagent.

Caption: Chemical pathway of the Feulgen reaction for DNA staining.

Caption: Experimental workflow for the preparation of Schiff's reagent.

Conclusion

Pararosaniline acetate, as a primary and pure form of the essential component of basic fuchsin, stands out as a critical reagent for achieving precision and reproducibility in histological staining. Its central role in the formulation of a high-quality Schiff's reagent directly impacts the reliability of fundamental techniques such as the Feulgen stain for DNA and the PAS stain for carbohydrates. For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical principles, the importance of dye composition, and adherence to standardized protocols are indispensable for generating accurate and meaningful data. By utilizing basic fuchsin with a high pararosaniline content, or by employing pure pararosaniline acetate, laboratories can significantly enhance the quality and consistency of their histological findings, thereby contributing to advancements in both basic research and clinical applications.

References

- 1. macsenlab.com [macsenlab.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. stainsfile.com [stainsfile.com]

- 4. stainsfile.com [stainsfile.com]

- 5. stainsfile.com [stainsfile.com]

- 6. CAS 6035-94-5: Pararosaniline acetate | CymitQuimica [cymitquimica.com]

- 7. ベーシックフクシン Dye content >85 % | Sigma-Aldrich [sigmaaldrich.com]

- 8. 乙酸副品红 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. >85% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. stainsfile.com [stainsfile.com]

- 11. openaccesspub.org [openaccesspub.org]

- 12. Feulgen stain | PPT [slideshare.net]

- 13. FEULGEN STAINING PROTOCOL [k-state.edu]

- 14. DNA (Feulgen reaction) | The Cell [histologyguide.com]

- 15. Feulgen stain - Wikipedia [en.wikipedia.org]

- 16. stainsfile.com [stainsfile.com]

- 17. stainsfile.com [stainsfile.com]

- 18. benchchem.com [benchchem.com]

- 19. kumc.edu [kumc.edu]

- 20. usbio.net [usbio.net]

- 21. ronaldschulte.nl [ronaldschulte.nl]

- 22. careers360.com [careers360.com]

- 23. quora.com [quora.com]

- 24. Notes on Schiff Reagent and Test [unacademy.com]

- 25. ec.europa.eu [ec.europa.eu]

- 26. uzhnu.edu.ua [uzhnu.edu.ua]

- 27. emsdiasum.com [emsdiasum.com]

- 28. rowleybio.com [rowleybio.com]

The Chromophore of Pararosaniline Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pararosaniline acetate is a synthetic triarylmethane dye, a primary component of basic fuchsin, widely utilized in histology, microbiology, and analytical chemistry.[1][2] Its vibrant magenta color arises from a complex interplay of structural features and electronic properties within its chromophore. This technical guide provides a detailed exploration of the chromophore structure of pararosaniline acetate, its spectroscopic characteristics, and the experimental methodologies used for its characterization. The document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound.

Core Chromophore Structure and Mechanism of Color

The color of pararosaniline acetate is attributed to its extensive conjugated π-electron system, which forms the core of its chromophore. The molecule consists of a central carbon atom bonded to three aminophenyl rings.[2] In the colored cationic form, one of the rings adopts a quinoid structure, allowing for the delocalization of positive charge across the entire molecule through resonance. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling the absorption of light in the visible region of the electromagnetic spectrum, specifically around 540-549 nm, which corresponds to its characteristic magenta hue.[3][4][5]

The acetate anion does not directly participate in the chromophore but serves as the counter-ion to the cationic dye. The structure of the pararosaniline cation can be represented by several resonance forms, which collectively contribute to the stability and color of the molecule.

Effect of pH on the Chromophore

The chromophoric structure of pararosaniline is highly sensitive to pH.[6] In acidic solutions, the amino groups can be protonated, which can affect the electronic distribution and the absorption spectrum. Conversely, in strongly basic solutions, deprotonation can lead to the formation of the colorless carbinol base, disrupting the conjugated system and causing a loss of color. This pH-dependent behavior is a critical consideration in its application as a stain and analytical reagent.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic data for pararosaniline, providing a quantitative basis for its identification and characterization.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Chemical Formula | C₁₉H₁₇N₃·C₂H₄O₂ | - | [7][8] |

| Molecular Weight | 347.41 g/mol | - | [8] |

| CAS Number | 6035-94-5 | - | [7][8] |

| λmax (Visible) | 540 nm | Buffered aqueous solution (pH 4.79) | [3] |

| 542 nm | Acidic mobile phase (pH ≤ 3) | [4] | |

| 545 nm | Not specified | ||

| 546 nm | Aqueous solution | [5] | |

| 549 nm | Acidified reagent (optimum pH 0.48) | Not specified | |

| 560 nm | 1-butanol | [5] | |

| λmax (UV) | 204 nm, 236 nm, 288 nm | Acidic mobile phase (pH ≤ 3) | [4] |

Experimental Protocols

Synthesis of Pararosaniline Derivatives

While a specific protocol for pararosaniline acetate was not detailed in the search results, a general method for the synthesis of functionalized pararosaniline provides insight into the chemical processes involved. This procedure involves the direct coupling of the amino groups of pararosaniline with fatty acid chlorides, catalyzed by a base.[9][10]

Materials:

-

Pararosaniline

-

Fatty acid chloride (e.g., from sunflower oil)

-

Base catalyst (e.g., KOH, NaOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve pararosaniline (1 mmol) and the base catalyst (2 mmol) in 30 mL of THF.

-

Add a solution of fatty acid chloride (2 mmol) in 70 mL of THF to the mixture.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Neutralize the reaction with a 1 M solution of hydrochloric acid.

-

Filter the mixture and evaporate the solvent.

-

Dry the resulting solid under reduced pressure.

This method can be adapted for the synthesis of other pararosaniline salts by selecting the appropriate acid for the final neutralization/salt formation step.

UV-Vis Spectrophotometric Analysis for Purity Determination

This protocol is used to check the purity of pararosaniline by measuring its absorbance at a specific wavelength in a buffered solution.[3]

Materials:

-

Pararosaniline sample

-

Distilled water

-

Sodium acetate trihydrate

-

Glacial acetic acid

Procedure:

-

Prepare Stock Pararosaniline Solution (0.1 g/50 mL):

-

Dissolve 0.1 g of pararosaniline in distilled water.

-

Let the solution stand for 48 hours.

-

Filter the solution into a 50 mL volumetric flask and make up to the mark with distilled water.

-

-

Prepare 1 M Acetate-Acetic Acid Buffer (pH 4.79):

-

Dissolve 13.61 g of sodium acetate trihydrate in distilled water in a 100 mL volumetric flask.

-

Add 5.7 mL of glacial acetic acid.

-

Dilute to the mark with distilled water.

-

-

Prepare Diluted Pararosaniline Solution:

-

Pipette 1 mL of the stock pararosaniline solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

-

-

Prepare the Final Solution for Measurement:

-

Transfer a 5 mL aliquot of the diluted pararosaniline solution into a 50 mL volumetric flask.

-

Add 5 mL of the 1 M acetate-acetic acid buffer solution.

-

Dilute the mixture to the mark with distilled water and let it stand for 1 hour.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the final solution at 540 nm against a distilled water reference. The dye should exhibit maximum absorbance at this wavelength.[3]

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of pararosaniline. The following conditions have been reported for the analysis of pararosaniline hydrochloride in air samples.[5]

Chromatographic Conditions:

-

Column: Ultra C18 (250 mm length)

-

Column Temperature: 23 °C

-

Mobile Phase: Methanol:0.1% Phosphoric Acid (V) (95:5, v/v)

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 10 µL

-

Detector: Diode Array Detector (DAD)

-

Analytical Wavelength: 544 nm

Mechanism of Action in the Schiff Test

Pararosaniline is a key component of the Schiff reagent, used for the detection of aldehydes.[11][12][13] The mechanism involves the following steps:

-

Decolorization: Pararosaniline is treated with a sulfurous acid solution (or sodium bisulfite), which adds a sulfonic acid group to the central carbon atom. This disrupts the conjugated π-system, leading to the formation of a colorless leucosulfonic acid derivative.[13]

-

Reaction with Aldehyde: In the presence of an aldehyde, the free amino groups of the decolorized pararosaniline react with the aldehyde to form aldimine intermediates (Schiff bases).[11][12][13]

-

Color Restoration: The formation of the aldimine and subsequent reaction with bisulfite ions restores the conjugated system, resulting in the appearance of a characteristic magenta or purple color.[11][12]

Conclusion

The chromophore of pararosaniline acetate is a well-defined triphenylmethane structure with a delocalized cationic charge, responsible for its characteristic magenta color. Its spectroscopic properties are sensitive to the chemical environment, particularly pH. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and analysis of pararosaniline and its derivatives. A thorough understanding of its chromophore is essential for its effective application in research and diagnostics.

References

- 1. Pararosaniline - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. scribd.com [scribd.com]

- 4. UV-Vis Spectrum of Pararosaniline | SIELC Technologies [sielc.com]

- 5. Determination of pararosaniline hydrochloride in workplace air - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 6035-94-5: Pararosaniline acetate | CymitQuimica [cymitquimica.com]

- 8. Pararosaniline acetate Dye content 90 6035-94-5 [sigmaaldrich.com]

- 9. Synthesis of Functionalized Pararosaniline over Mild Conditions | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Notes on Schiff Reagent and Test [unacademy.com]

- 12. byjus.com [byjus.com]

- 13. Schiff test - Wikipedia [en.wikipedia.org]

A Deep Dive into Pararosaniline and Rosaniline for Biological Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological staining, the triarylmethane dyes pararosaniline and rosaniline are fundamental components of widely used techniques such as the Feulgen stain for DNA visualization and the Periodic Acid-Schiff (PAS) stain for carbohydrates. While often used interchangeably under the umbrella term "basic fuchsin," subtle yet significant differences in their chemical structures give rise to distinct properties that can influence staining outcomes. This technical guide provides a comprehensive comparison of pararosaniline and rosaniline, offering insights into their chemical nature, practical applications, and detailed protocols to aid researchers in selecting the optimal dye for their specific needs.

Core Chemical and Physical Differences

The primary distinction between pararosaniline and rosaniline lies in their molecular structure. Rosaniline is a methylated derivative of pararosaniline, containing a single methyl group on one of its aromatic rings. This seemingly minor addition has implications for the dye's molecular weight, solubility, and spectral properties.

| Property | Pararosaniline | Rosaniline |

| Synonyms | p-Rosaniline, Basic Red 9, C.I. 42500 | Magenta I, Basic Violet 14, C.I. 42510 |

| CAS Number | 569-61-9 (hydrochloride) | 632-99-5 (hydrochloride) |

| Molecular Formula | C₁₉H₁₈ClN₃ | C₂₀H₂₀ClN₃ |

| Molecular Weight | 323.82 g/mol | 337.85 g/mol |

| Absorption Max (λmax) in Aqueous Solution | ~540-546 nm | ~548-553 nm |

| Solubility in Water | Slightly soluble | Soluble |

| Appearance | Green crystalline solid | Dark green crystalline powder |

Structural Comparison

The structural difference between pararosaniline and its methylated counterpart, rosaniline, is illustrated below.

Performance in Biological Staining

The choice between pararosaniline and rosaniline often depends on the specific application and the desired outcome. Historically, "basic fuchsin," a mixture of these and other analogues, was commonly used. However, for quantitative and reproducible results, the use of pure dyes is now recommended.

A key application for both dyes is in the preparation of Schiff's reagent, a critical component of both the Feulgen and PAS staining methods. Schiff's reagent is prepared by treating the dye with sulfurous acid, which results in a colorless solution (leuco form). This decolorized reagent then reacts with aldehyde groups in the tissue to produce a bright magenta color.

A comparative study on the use of pure fuchsin analogues in the Feulgen technique found that pararosaniline, rosaniline, magenta II, and new fuchsin were all equally suitable in terms of staining intensity. The study did note a slight bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the final stained product, moving from pararosaniline to new fuchsin. For standardization of the Feulgen technique, pure pararosaniline is often recommended.

The presence of the methyl group in rosaniline can subtly influence its reactivity and the spectral properties of the resulting stain. However, for most qualitative histological applications, the difference in performance between high-purity pararosaniline and rosaniline is minimal. The purity of the dye itself is a more critical factor, as impurities can lead to inconsistent staining and background noise.

Experimental Protocols

Below are detailed methodologies for the Feulgen and Periodic Acid-Schiff (PAS) staining techniques, which are primary applications for pararosaniline and rosaniline. While pararosaniline is more commonly cited in modern standardized protocols, high-purity rosaniline can also be used.

Feulgen Staining for DNA

The Feulgen reaction is a specific histochemical technique for the demonstration of DNA in cell nuclei. The procedure involves acid hydrolysis to remove purine bases and unmask aldehyde groups in the deoxyribose sugar, which then react with Schiff's reagent.

Methodology:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.

-

Acid Hydrolysis: Immerse slides in 5N hydrochloric acid (HCl) at room temperature for 20-60 minutes. The optimal hydrolysis time may vary depending on the tissue and fixation method.

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water.

-

Schiff's Reagent: Stain the sections in Schiff's reagent for 30-60 minutes in the dark.

-

Washing: Wash the slides in running tap water for 5-10 minutes to develop the color. A traditional, though often now omitted, step involves rinsing in several changes of a sulfite water bath (e.g., 0.5% sodium metabisulfite in distilled water) to remove excess Schiff's reagent.

-

Counterstaining (Optional): If desired, counterstain with a contrasting dye such as 0.5% Fast Green FCF in 95% ethanol for 30-60 seconds.

-

Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol. Clear in xylene.

-

Mounting: Mount the coverslip with a suitable mounting medium.

Expected Results:

-

DNA: Bright reddish-purple (magenta)

-

Cytoplasm (if counterstained): Green

Periodic Acid-Schiff (PAS) Staining for Carbohydrates

The PAS stain is used to detect polysaccharides such as glycogen, and mucosubstances such as glycoproteins, glycolipids, and mucins. The principle involves the oxidation of 1,2-glycol groups in carbohydrates by periodic acid to form aldehydes, which are then detected by Schiff's reagent.

Methodology:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.

-

Periodic Acid Oxidation: Immerse slides in 0.5% periodic acid solution for 5-10 minutes.

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water.

-

Schiff's Reagent: Stain the sections in Schiff's reagent for 15-30 minutes in the dark.

-

Washing: Wash the slides in running tap water for 5-10 minutes to develop the color.

-

Counterstaining: Counterstain with a nuclear stain such as Mayer's hematoxylin for 1-5 minutes.

-

Bluing: "Blue" the hematoxylin by rinsing in a suitable solution like Scott's tap water substitute or dilute ammonia water.

-

Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol. Clear in xylene.

-

Mounting: Mount the coverslip with a suitable mounting medium.

Expected Results:

-

PAS-positive substances (glycogen, mucin, basement membranes, etc.): Magenta

-

Nuclei: Blue/Purple

Preparation of Schiff's Reagent

A reliable Schiff's reagent is crucial for both staining procedures. The following is a common method for its preparation using either pararosaniline or rosaniline.

Reagents:

-

Pararosaniline hydrochloride or Rosaniline hydrochloride: 1.0 g

-

Distilled water, boiling: 200 mL

-

1N Hydrochloric acid (HCl): 20 mL

-

Sodium metabisulfite (Na₂S₂O₅): 2.0 g

-

Activated charcoal: 0.5 g

Procedure:

-

Dissolve 1.0 g of pararosaniline or rosaniline in 200 mL of boiling distilled water.

-

Cool the solution to 50°C.

-

Add 20 mL of 1N HCl and mix.

-

Cool to room temperature.

-

Add 2.0 g of sodium metabisulfite and dissolve completely.

-

Store the solution in a tightly stoppered, dark bottle at room temperature for 24-48 hours. The solution should become straw-colored to colorless.

-

Add 0.5 g of activated charcoal, shake vigorously for 1 minute, and filter.

-

The final reagent should be clear and colorless. Store in a dark, tightly stoppered bottle in the refrigerator.

Conclusion

Unveiling the Blueprint of Life: A Technical Guide to Demonstrating DNA in Tissue Sections with Pararosaniline Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of pararosaniline acetate in the Feulgen reaction for the specific demonstration and quantification of DNA in tissue sections. Pararosaniline, a primary component of basic fuchsin, is a reliable and widely used dye for this classic cytochemical technique, offering robust and reproducible results critical for various research, diagnostic, and drug development applications. This document details the underlying chemical principles, provides meticulously outlined experimental protocols, and presents key quantitative data to aid in the successful implementation and interpretation of this essential method.

The Feulgen Reaction: A Stoichiometric Approach to DNA Staining

The Feulgen reaction, first described by Feulgen and Rossenbeck in 1924, is a highly specific and quantitative method for the demonstration of DNA. The reaction proceeds in two critical stages: acid hydrolysis followed by staining with Schiff's reagent, which is prepared from a dye like pararosaniline.

Acid Hydrolysis: The initial step involves treating the tissue section with a warm, dilute acid, typically hydrochloric acid (HCl). This process, known as apurination, selectively cleaves the glycosidic bonds between purine bases (adenine and guanine) and the deoxyribose sugars of the DNA backbone. This unmasks the aldehyde groups of the sugar molecules. The specificity of the Feulgen reaction for DNA lies in the fact that RNA, containing ribose instead of deoxyribose, is not susceptible to this type of acid hydrolysis and is therefore not stained.[1][2]

Schiff's Reagent Staining: The tissue is then immersed in Schiff's reagent, a colorless solution prepared by treating pararosaniline (or basic fuchsin) with sulfurous acid. The newly exposed aldehyde groups in the hydrolyzed DNA react with the leucobasic Schiff's reagent, restoring its quinoid structure and resulting in the formation of a stable, magenta-colored compound specifically at the location of the DNA.[1] The intensity of this color is directly proportional to the amount of DNA present, allowing for quantitative analysis.[3]

Quantitative Data Presentation

The choice of dye and the specific parameters of the Feulgen reaction can influence the quantitative assessment of DNA. The following tables summarize key data comparing different fuchsin analogs and outlining optimal hydrolysis times based on tissue fixation.

Table 1: Comparison of Fuchsin Analogs for Feulgen Staining

| Fuchsin Analog | Absorption Maximum (λmax) | Relative Absorption | Staining Intensity | Key Characteristics |

| Pararosaniline | Baseline among analogs | Lower | Nearly identical to others | Recommended for a standard Feulgen technique due to its purity and consistency. |

| Rosaniline | Intermediate λmax | Higher than Pararosaniline | Nearly identical to others | A common component of basic fuchsin. |

| Magenta II | Intermediate λmax | Higher than Pararosaniline | Nearly identical to others | Another component of the basic fuchsin mixture.[4] |

| New Fuchsin | Exhibits a bathochromic shift (longer wavelength) | Higher | Nearly identical to others | The shift in absorption maximum can be advantageous for specific imaging systems.[1] |

Note: A bathochromic shift refers to a shift to a longer wavelength.

Table 2: Recommended Hydrolysis Times for Feulgen Staining with Pararosaniline-Schiff Reagent

| Fixative | Hydrolysis Agent | Temperature | Optimal Hydrolysis Time | Reference |

| 10% Buffered Formalin | 1N HCl | 60°C | 8 minutes | [5] |

| 10% Buffered Formalin | 5N HCl | Room Temperature | 40 - 60 minutes | [6] |

| Carnoy's Fluid | 1N HCl | 60°C | 7 - 8 minutes | [7] |

| Helly's Fluid | 1N HCl | 60°C | 5 minutes | [5] |

| SUSA Fixative | 1N HCl | 60°C | 18 minutes | [5] |

| 3:1 Ethanol:Glacial Acetic Acid | 5N HCl | Room Temperature | 50 - 60 minutes | [8] |

Experimental Protocols

The successful application of the Feulgen reaction relies on meticulous adherence to established protocols. Below are detailed methodologies for the preparation of Schiff's reagent and the execution of the Feulgen staining procedure.

Preparation of Schiff's Reagent (using Pararosaniline)